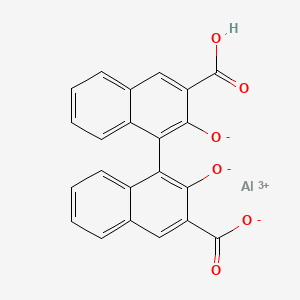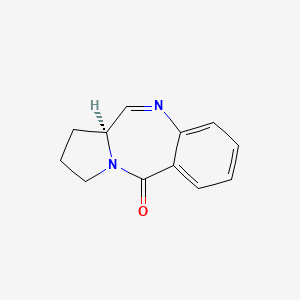
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one is a tricyclic compound that belongs to the class of pyrrolobenzodiazepines. These compounds are known for their diverse biological activities and are considered “privileged structures” in medicinal chemistry due to their ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one can be achieved through several methods. One common approach involves the Pd-catalyzed carboamination reactions using sodium tert-butoxide as a base and xylene as a solvent under reflux conditions . Another method involves the reductive cyclization of ω-azido carbonyl compounds using trimethylsilyl iodide (TMSI) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Wirkmechanismus
The mechanism of action of (S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one involves its interaction with DNA. The compound binds covalently to the N2 position of guanine in the minor groove of DNA, forming a stable DNA-adduct. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include DNA polymerase and various kinases that regulate cell cycle progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthramycin: A pyrrolobenzodiazepine antibiotic with similar DNA-binding properties.
Tomaymycin: Another pyrrolobenzodiazepine with anticancer activity.
DC-81: A synthetic pyrrolobenzodiazepine used in research for its DNA-binding capabilities.
Uniqueness
(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one is unique due to its specific stereochemistry and the presence of a pyrrolo ring fused to the benzodiazepine core. This structural feature enhances its binding affinity to DNA and its overall biological activity .
Eigenschaften
CAS-Nummer |
72435-89-3 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
(6aS)-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C12H12N2O/c15-12-10-5-1-2-6-11(10)13-8-9-4-3-7-14(9)12/h1-2,5-6,8-9H,3-4,7H2/t9-/m0/s1 |
InChI-Schlüssel |
WKJBLXPYIDVHST-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@H]2C=NC3=CC=CC=C3C(=O)N2C1 |
Kanonische SMILES |
C1CC2C=NC3=CC=CC=C3C(=O)N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


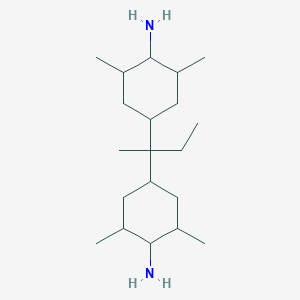
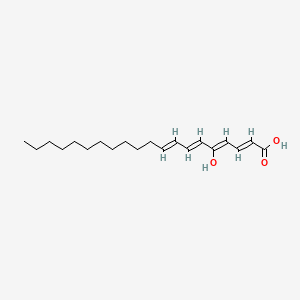
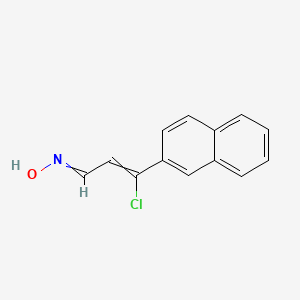
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)
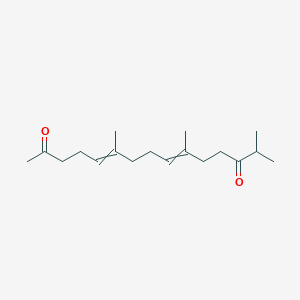
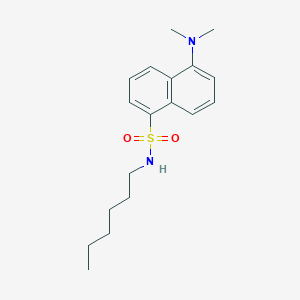
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
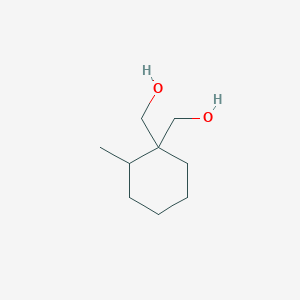
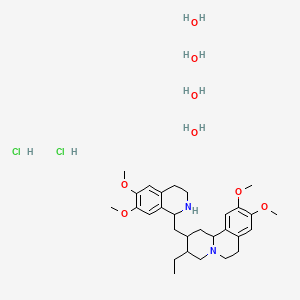
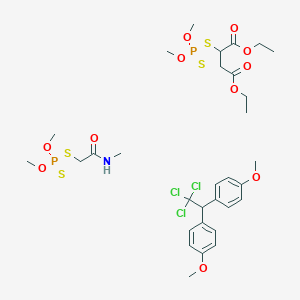

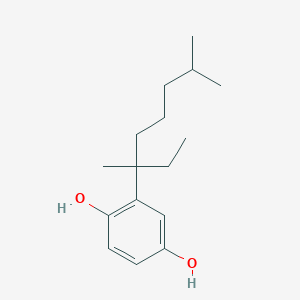
![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)
